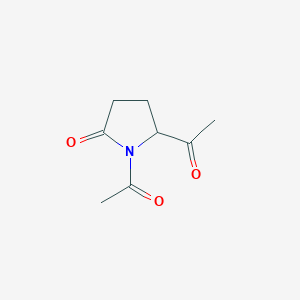
1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone
Cat. No. B8638361
M. Wt: 169.18 g/mol
InChI Key: XHYQSLAIRFZQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04943640
Procedure details


A mixture of L-glutamic acid (40 g, 0.272 mole), triethylamine (100 ml), acetic anhydride (100 ml) and 4-(dimethylamino)pyridine (0.25 g) is heated at 60° C. with magnetic stirring overnight. The dark solution is removed of volatile materials by distillation at 85° C. at 10 mm Hg. The residue is mixed with 50 ml of 10 percent HCl and extracted with methylene chloride (2×100 ml). The methylene chloride solution is washed with saturated brine and dried over anhydrous magnesium sulfate. After removal of the drying agent and the solvent, the residue is subjected to vacuum distillation to give 30.5 g (66 percent yield) of the desired product, b.p. (0.1 mm) 90° C.-92° C., which solidified rapidly on standing.




Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3][CH2:4][C:5]([OH:7])=O.[C:11](OC(=O)C)(=[O:13])[CH3:12].[CH2:18](N(CC)CC)C>CN(C)C1C=CN=CC=1>[C:11]([N:1]1[CH:2]([C:8](=[O:10])[CH3:18])[CH2:3][CH2:4][C:5]1=[O:7])(=[O:13])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCC(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with magnetic stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dark solution is removed of volatile materials by distillation at 85° C. at 10 mm Hg
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is mixed with 50 ml of 10 percent HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (2×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride solution is washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the drying agent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent, the residue is subjected to vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1C(CCC1C(C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.5 g | |
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
